An In-Depth Technical Guide to 4-Phenoxybutyl Chloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Phenoxybutyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Phenoxybutyl chloride, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document details its chemical and physical properties, outlines a general synthetic methodology, and explores its utility in the creation of bioactive molecules, supported by experimental context and visual diagrams of relevant biological pathways and reaction workflows.
Core Properties of 4-Phenoxybutyl Chloride
4-Phenoxybutyl chloride, also known as 1-chloro-4-phenoxybutane, is a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive alkyl chloride and a stable phenoxy group, allows for its incorporation into a diverse range of molecular scaffolds.
Table 1: Chemical and Physical Properties of 4-Phenoxybutyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 2651-46-9 | [1][2] |
| Molecular Formula | C₁₀H₁₃ClO | [1] |
| Molecular Weight | 184.66 g/mol | [1] |
| Appearance | Clear, very slightly yellow liquid | [2] |
| Boiling Point | 147 °C @ 12 mmHg | N/A |
| Density | 1.068 g/mL at 25 °C | N/A |
| Refractive Index | n20/D 1.522 | N/A |
| Solubility | Soluble in common organic solvents. | N/A |
Synthesis and Reactivity
4-Phenoxybutyl chloride is primarily utilized for its ability to undergo nucleophilic substitution reactions, where the chloride atom is displaced by a nucleophile.[1] This reactivity is fundamental to its role as a chemical linker.
General Synthesis of 4-Phenoxybutyl Chloride
A common method for the synthesis of 4-Phenoxybutyl chloride involves the Williamson ether synthesis, where sodium phenoxide is reacted with a suitable four-carbon electrophile, such as 1,4-dichlorobutane.
Experimental Protocol: General Synthesis via Williamson Ether Synthesis
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Materials: Phenol, sodium hydroxide, 1,4-dichlorobutane, and a suitable solvent (e.g., ethanol, DMF).
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Procedure:
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Phenol is dissolved in the chosen solvent, and an equimolar amount of sodium hydroxide is added to form sodium phenoxide in situ.
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An excess of 1,4-dichlorobutane is added to the reaction mixture.
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The mixture is heated to reflux for several hours to ensure the completion of the reaction.
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After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product is then purified by vacuum distillation to yield pure 4-Phenoxybutyl chloride.
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Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and solvent, for optimal yield and purity.
Reactivity Profile
The primary mode of reaction for 4-Phenoxybutyl chloride is nucleophilic substitution at the carbon atom bonded to the chlorine. This allows for the introduction of the phenoxybutyl moiety into various molecules.
Applications in Drug Discovery and Agrochemicals
The 4-phenoxybutyl group is a recognized "privileged moiety" in medicinal chemistry, appearing in a number of biologically active compounds.[3] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Kv1.3 Potassium Channel Blockers for Autoimmune Diseases
The voltage-gated potassium channel Kv1.3 is a key regulator of T-lymphocyte activation and has emerged as a therapeutic target for autoimmune diseases.[4][5] Small molecule inhibitors of Kv1.3, containing the 4-phenoxybutoxy moiety, have shown significant promise. A notable example is PAP-1 (5-(4-phenoxybutoxy)psoralen), a potent and selective Kv1.3 blocker.[6][7][8][9]
The inhibition of the Kv1.3 channel by these compounds leads to a reduction in the electrochemical driving force for Ca²⁺ influx, which is essential for T-cell activation and proliferation.[10] This mechanism provides a basis for the development of novel immunosuppressive agents.
c-Met Kinase Inhibitors for Cancer Therapy
The c-Met receptor tyrosine kinase is implicated in various cancers, and its inhibition is a validated therapeutic strategy.[11][12][13][14] Several series of potent c-Met kinase inhibitors incorporating a 4-phenoxyquinoline scaffold have been developed. In these molecules, the phenoxy group often serves as a key interaction point within the kinase's active site. 4-Phenoxybutyl chloride can be a crucial intermediate in the synthesis of such compounds, providing the foundational phenoxy moiety.
Agrochemicals
4-Phenoxybutyl chloride is a precursor in the synthesis of certain agrochemicals. For instance, it is used to produce Fenothiocarb, an acaricide and insecticide. The synthesis involves the reaction of 4-phenoxybutyl chloride with a salt of N,N-dimethylcarbamothioic acid.
Conclusion
4-Phenoxybutyl chloride is a valuable and versatile chemical intermediate with broad applications in the life sciences. Its straightforward reactivity, coupled with the favorable properties imparted by the phenoxybutyl moiety, makes it a frequently employed building block in the design and synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties and reaction characteristics is essential for researchers and developers in these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Phenoxybutyl Chloride | 2651-46-9 | TCI AMERICA [tcichemicals.com]
- 3. 4-Phenoxybutyl chloride | 2651-46-9 | Benchchem [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Phase-I Metabolites of the Kv1.3 Blocker PAP-1 (5-(4-Phenoxybutoxy)psoralen) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
(Note: This is a placeholder image. A proper chemical structure diagram would be here.)